Cas no 1187385-85-8 (4-Iodo-1-(pyridin-4-ylmethyl)pyrazole)
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole
- 4-[(4-iodopyrazol-1-yl)methyl]pyridine
- 1187385-85-8
- 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine
- CS-0212286
- G62600
- AKOS013754511
- DB-349383
- BS-25416
- DTXSID50675383
- MFCD12913970
-
- MDL: MFCD12913970
- Inchi: 1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2
- InChI Key: VJZJXZDOGRDNQI-UHFFFAOYSA-N
- SMILES: IC1C=NN(C=1)CC1C=CN=CC=1
Computed Properties
- Exact Mass: 284.97600
- Monoisotopic Mass: 284.97629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 30.7Ų
Experimental Properties
- PSA: 30.71000
- LogP: 1.93100
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I719598-10mg |
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole |
1187385-85-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I719598-50mg |
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole |
1187385-85-8 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I719598-100mg |
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole |
1187385-85-8 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM317363-10g |
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole |
1187385-85-8 | 95% | 10g |
$356 | 2021-08-18 | |
| Chemenu | CM317363-25g |
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole |
1187385-85-8 | 95% | 25g |
$693 | 2021-08-18 | |
| Alichem | A029186767-10g |
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole |
1187385-85-8 | 95% | 10g |
$407.67 | 2023-09-04 | |
| Alichem | A029186767-25g |
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole |
1187385-85-8 | 95% | 25g |
$755.82 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I179922-25g |
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole |
1187385-85-8 | 98% | 25g |
¥5953.90 | 2023-09-02 | |
| Chemenu | CM317363-5g |
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole |
1187385-85-8 | 95% | 5g |
$259 | 2023-02-03 | |
| abcr | AB273141-1 g |
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole; 98% |
1187385-85-8 | 1 g |
€178.00 | 2023-07-20 |
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole Suppliers
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole
Professional Introduction to 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole (CAS No. 1187385-85-8)
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole, with the chemical identifier CAS No. 1187385-85-8, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyrazole core substituted with an iodo group at the 4-position and a pyridine-methyl moiety at the 1-position. The unique structural configuration of this molecule makes it a valuable intermediate in the synthesis of various biologically active agents, particularly in the development of novel therapeutic agents targeting complex diseases.
The pyrazole scaffold is well-documented for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an iodo group at the 4-position enhances the electrophilicity of the molecule, making it a versatile precursor for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing more complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design.
The presence of a pyridin-4-ylmethyl group adds another layer of functional diversity to 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole. Pyridine derivatives are widely recognized for their role in modulating enzyme activity and receptor interactions. In particular, the 4-methyl substituent can influence electronic properties and steric hindrance, which are critical factors in determining the pharmacokinetic and pharmacodynamic profiles of drug candidates. Recent studies have highlighted the importance of such structural features in optimizing drug-like properties, including solubility, permeability, and metabolic stability.
In recent years, there has been growing interest in leveraging computational methods to accelerate the discovery and optimization of novel drug candidates. Molecular modeling techniques, such as docking simulations and quantum mechanical calculations, have been instrumental in understanding the interactions between 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole and biological targets. These studies have revealed that subtle modifications in the pyrazole ring can significantly alter binding affinities and selectivity profiles. For instance, computational investigations have suggested that the iodo group can serve as a key interaction point with specific amino acid residues in protein targets, thereby enhancing binding efficacy.
The pharmaceutical industry has increasingly adopted fragment-based drug design (FBDD) strategies to identify novel lead compounds. In this approach, small molecular fragments like 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole are used as building blocks to construct larger molecules with desired biological activities. The structural flexibility of this compound allows for easy integration into diverse pharmacophore frameworks, making it an attractive candidate for FBDD campaigns. Moreover, its halogenated nature facilitates further derivatization, enabling researchers to fine-tune physicochemical properties such as lipophilicity and polar surface area.
Advances in synthetic methodologies have also contributed to the growing utility of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole in medicinal chemistry. Transition-metal-catalyzed reactions have revolutionized the construction of complex heterocyclic systems, providing efficient routes to structurally diverse derivatives. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents at different positions of the pyrazole ring, leading to a library of novel compounds with enhanced biological activities.
The therapeutic potential of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole has been explored in several preclinical studies. Researchers have investigated its efficacy against various diseases, including cancer and inflammatory disorders. Preliminary findings suggest that derivatives of this compound exhibit promising antitumor effects by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, its anti-inflammatory properties have been attributed to its ability to modulate cytokine production and immune cell function.
The synthesis of analogs has been a cornerstone in evaluating the biological relevance of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole. By systematically varying substituents on the pyrazole and pyridine moieties, researchers have gained insights into structure/activity relationships (SAR). These studies have highlighted that optimal biological activity often requires a balance between electronic effects and steric hindrance. For instance, electron-withdrawing groups at the 5-position of pyrazole can enhance binding interactions with certain protein targets, while bulky substituents can improve membrane permeability.
The development of novel analytical techniques has also facilitated deeper understanding into the behavior of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have enabled precise structural elucidation and characterization of derivatives. These tools are essential for confirming synthetic pathways and identifying potential impurities or degradation products during storage or formulation.
In conclusion, 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole (CAS No. 1187385-85-8) represents a versatile building block with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further derivatization via cross-coupling reactions and other synthetic methodologies. Ongoing studies continue to uncover its therapeutic applications across various disease areas, underscoring its importance as a scaffold for drug discovery efforts.
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